

basic properties of Ac-IEPD-AMC fluorogenic substrate

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Compound of Interest

Compound Name: Ac-IEPD-AMC

Cat. No.: B1370548

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Ac-IEPD-AMC Fluorogenic Substrate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The N-acetyl-isoleucyl-glutamyl-prolyl-aspartyl-7-amino-4-methylcoumarin (**Ac-IEPD-AMC**) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-8 activity. Caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, plays a pivotal role in programmed cell death. This technical guide provides a comprehensive overview of the core properties of **Ac-IEPD-AMC**, including its mechanism of action, biochemical characteristics, and detailed protocols for its application in research and drug development.

Core Properties and Mechanism of Action

Ac-IEPD-AMC is a synthetic tetrapeptide, IEPD, which mimics the cleavage site of procaspase-3, a downstream target of caspase-8. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by active caspase-8 at the C-terminal side of the aspartate residue, the AMC moiety is liberated. The free AMC molecule exhibits strong fluorescence when excited by UV light, providing a direct and quantifiable measure of caspase-

8 activity.[1][2] Besides caspase-8, **Ac-IEPD-AMC** can also be cleaved by granzyme B, another serine protease involved in cytotoxic T lymphocyte-mediated cell death.

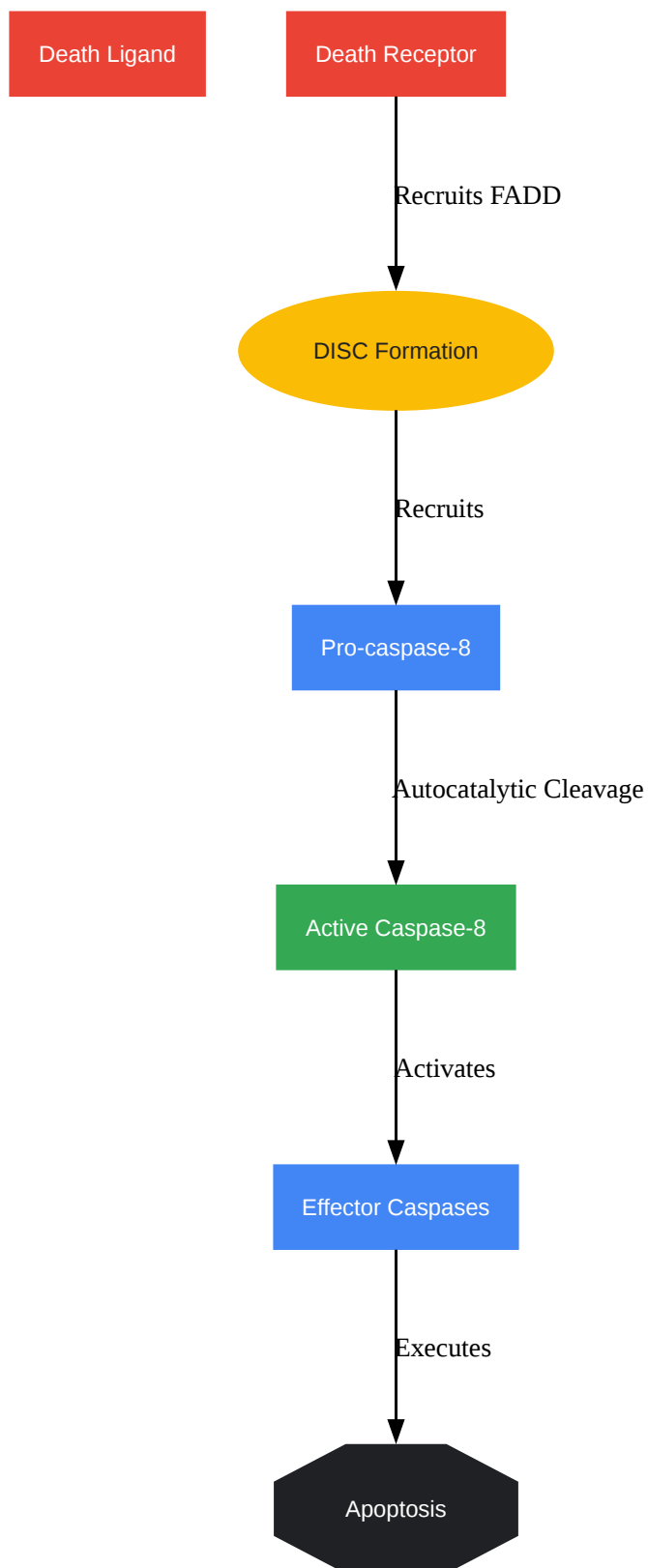
Biochemical and Fluorescent Properties

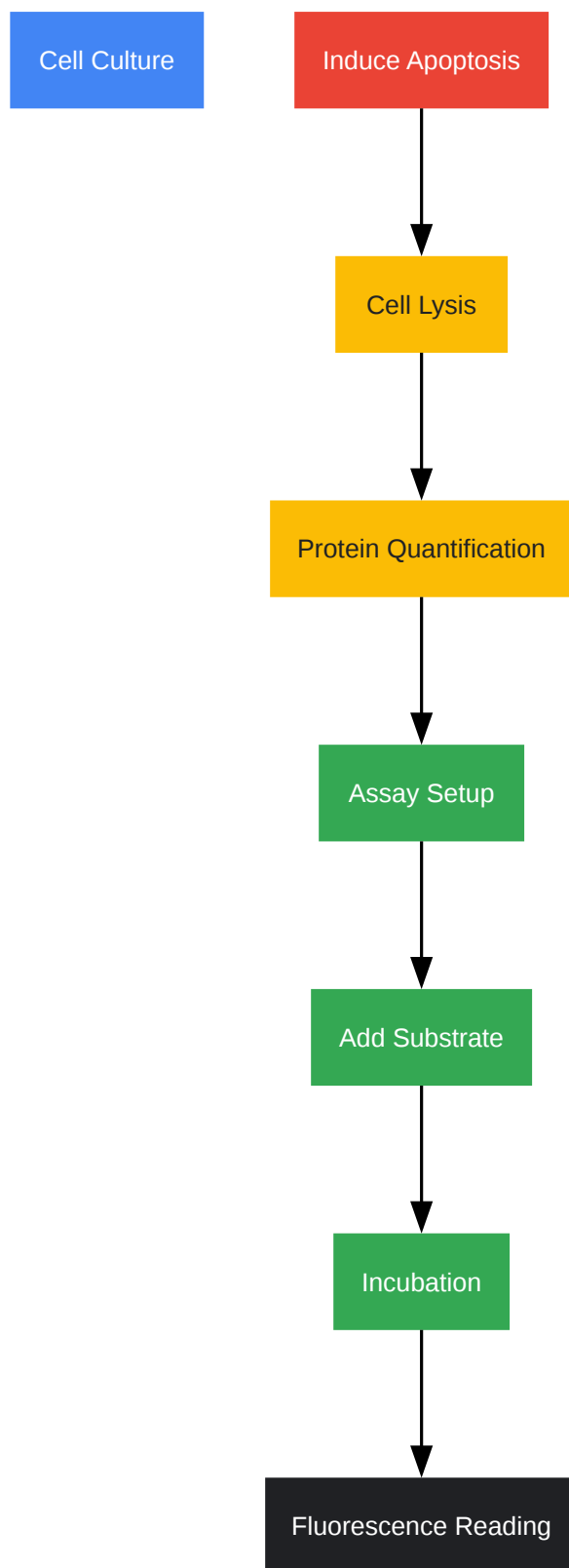
A summary of the key quantitative data for **Ac-IEPD-AMC** and the resulting fluorophore, AMC, is presented in the table below.

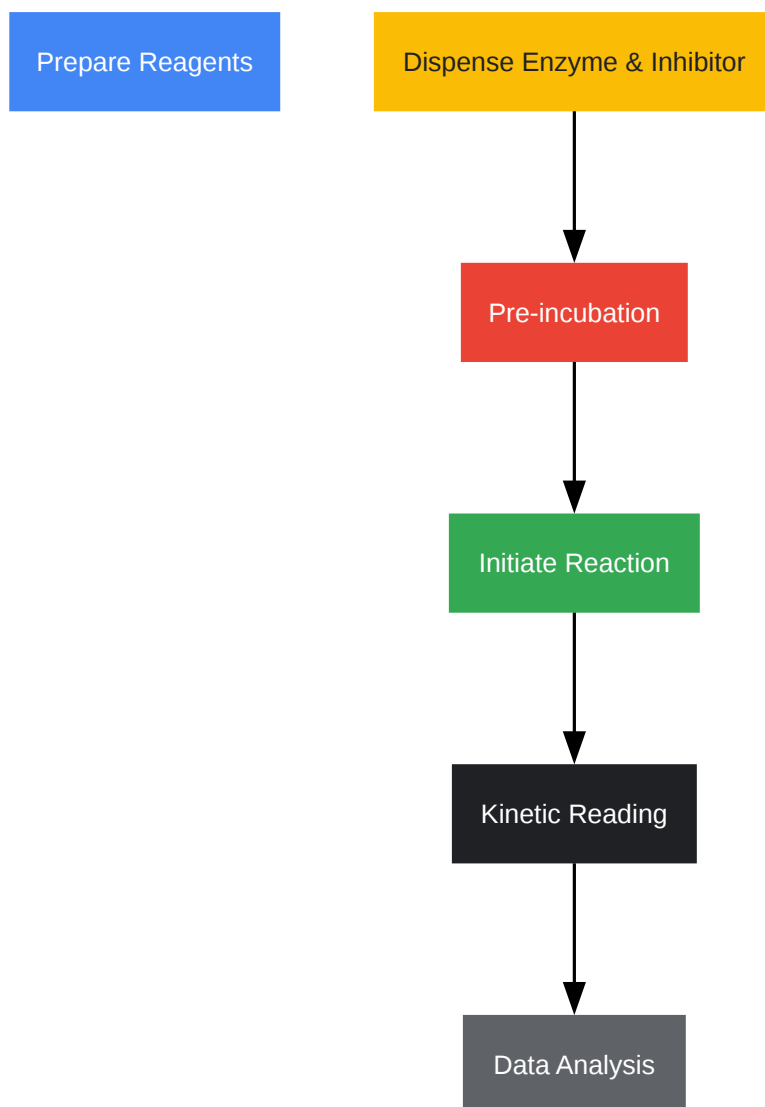
Property	Value	Reference
Ac-IEPD-AMC Molecular Formula	C ₃₁ H ₄₁ N ₅ O ₁₂	
Ac-IEPD-AMC Molecular Weight	675.7 g/mol	
AMC Excitation Maximum	340-380 nm	[3]
AMC Emission Maximum	440-460 nm	[3]
Storage	Store at -20°C, desiccated and protected from light.	

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF- α , TRAIL) to their corresponding death receptors on the cell surface.[4][5] This binding event leads to the recruitment of adaptor proteins like FADD and subsequently pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[4][5] Within the DISC, pro-caspase-8 molecules undergo dimerization and autocatalytic activation, leading to the formation of active caspase-8. Active caspase-8 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.[6] Caspase-8 can also be involved in other signaling pathways, including necroptosis and inflammation.[6][7]







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